QL47, also known as QL-XII-47, is a small-molecule compound primarily recognized for its role as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). Its molecular formula is C27H21N5O2, and it has a CAS Registry Number of 1469988-75-7. The compound was developed through a medicinal chemistry campaign aimed at addressing B-cell malignancies and viral infections. QL47 has demonstrated broad-spectrum antiviral activity, particularly against RNA viruses like the dengue virus, by inhibiting both viral and host protein synthesis .
QL47 functions through covalent modification of the cysteine residue at position 481 of BTK. It inhibits BTK kinase activity with an IC50 value of approximately 7 nM. This inhibition leads to the disruption of downstream signaling pathways critical for B-cell proliferation and survival. The compound also targets translation processes in eukaryotic cells, effectively blocking protein synthesis initiated by various mechanisms .
The biological activity of QL47 extends beyond its role as a BTK inhibitor. It has been shown to induce G1 cell cycle arrest in B-cell lymphoma cell lines, leading to significant degradation of BTK protein. This mechanism contributes to its effectiveness in inhibiting the proliferation of cancer cells at submicromolar concentrations. Additionally, QL47 exhibits antiviral properties by broadly inhibiting viral translation, making it a candidate for further development as an antiviral therapeutic agent .
The synthesis of QL47 involves a multi-step process that begins with the construction of its core structure through various organic reactions. The specific details of the synthetic pathway are proprietary and often optimized during drug development phases to enhance yield and purity. The compound's development was part of a broader initiative that included structure-activity relationship studies to refine its efficacy and pharmacokinetic properties .
QL47 is primarily being explored for its applications in treating B-cell malignancies such as B-cell lymphoma and for its antiviral properties against RNA viruses. Its ability to inhibit BTK makes it a promising candidate for therapies targeting diseases where BTK plays a pivotal role in pathogenesis. Furthermore, its broad-spectrum antiviral activity positions it as a potential therapeutic agent in infectious diseases .
Studies on QL47 have highlighted its interactions with various cellular pathways, particularly those involving BTK and related kinases. It has been shown to inhibit autophosphorylation of BTK and phosphorylation of downstream effectors like phospholipase C gamma 2 (PLCγ2). These interactions underscore the compound's potential in modulating immune responses and its utility in research focused on protein synthesis inhibition .
QL47 shares similarities with several other compounds that target BTK or exhibit antiviral properties. Below are some notable compounds:
Compound Name | Type | Key Features |
---|---|---|
Ibrutinib | BTK Inhibitor | First-in-class; used for chronic lymphocytic leukemia |
Acalabrutinib | BTK Inhibitor | Selective; designed to minimize off-target effects |
YKL-04-085 | Antiviral Agent | Derived from QL47; improved pharmacokinetics |
Ruxolitinib | Janus kinase inhibitor | Used for myelofibrosis; targets different pathways |
Uniqueness of QL47: